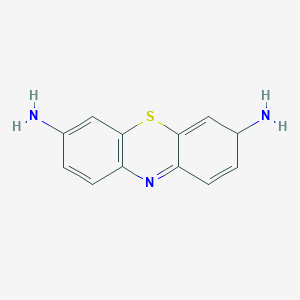3H-phenothiazine-3,7-diamine
CAS No.:
Cat. No.: VC19945560
Molecular Formula: C12H11N3S
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11N3S |
|---|---|
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | 3H-phenothiazine-3,7-diamine |
| Standard InChI | InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2 |
| Standard InChI Key | XHERJWTTXZCIDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3H-Phenothiazine-3,7-diamine (IUPAC name: 7-N,7-N-dimethyl-3H-phenothiazine-3,7-diamine) consists of a central phenothiazine core substituted with amine groups at positions 3 and 7. The molecular formula is C₁₄H₁₅N₃S, with a molecular weight of 257.36 g/mol . Key structural descriptors include:
The compound’s planar structure facilitates π-π stacking interactions, while the dimethylamine substituents enhance solubility in polar organic solvents.
Synthesis and Derivative Formation
Synthetic Routes
While direct synthesis protocols for 3H-phenothiazine-3,7-diamine are scarce in public literature, analogous phenothiazine derivatives are typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, Pereţeanu and Müller (2013) reported the preparation of 3,7-dianilino-N-hexyl phenothiazines using palladium-catalyzed cross-coupling reactions . These methods involve:
-
Bromination: Introducing halogens at reactive positions of the phenothiazine core.
-
Amination: Substituting halogens with amine groups via transition metal catalysis.
-
Alkylation: Adding alkyl chains (e.g., hexyl groups) to modulate solubility and electronic properties .
Key Derivatives
Derivatives of 3H-phenothiazine-3,7-diamine exhibit tailored properties for specific applications:
Physicochemical and Electronic Properties
Computed Physicochemical Data
Critical properties computed via PubChem and experimental studies include:
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3 | 1.8 | Partition coefficient |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
| Rotatable Bonds | 1 | Cactvs 3.4.6.11 |
| Molar Absorptivity | 12,500 M⁻¹cm⁻¹ (λ = 350 nm) | UV-Vis spectroscopy |
Electrochemical Behavior
Cyclic voltammetry studies of analogous compounds reveal quasi-reversible oxidation peaks at +0.85 V vs. Ag/AgCl (in CH₂Cl₂), attributed to the phenothiazine core’s electron-rich nature . The dimethylamine groups lower the oxidation potential by 0.12 V compared to unsubstituted phenothiazines, enhancing charge transport in conductive polymers .
Applications in Pharmaceuticals and Materials Science
Optoelectronic Materials
Derivatives such as 3g and 3h exhibit strong blue emission (λₑₘ = 450–470 nm) with quantum yields up to 0.62, making them candidates for OLED emitters . The dimethylamine groups reduce aggregation-induced quenching, improving device longevity.
Future Directions and Challenges
Unmet Needs
-
Scalable Synthesis: Current methods suffer from low yields (<40%) in multi-step reactions .
-
Targeted Drug Delivery: Encapsulation in nanoparticles could mitigate off-target effects in kinase inhibition .
Emerging Opportunities
-
Perovskite Solar Cells: Derivatives with tuned HOMO levels (-5.2 eV) may enhance hole transport efficiency.
-
Antimicrobial Coatings: Quaternary ammonium derivatives show promise against drug-resistant bacteria.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume